molecular formula C26H26N2O5 B10901108 N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide

N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide

Cat. No.: B10901108
M. Wt: 446.5 g/mol
InChI Key: IBLBYMOMDRCDFN-UHFFFAOYSA-N
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Description

N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dihydroindenyl group, a benzyloxy moiety, and a dimethoxybenzohydrazide core

Chemical Reactions Analysis

Types of Reactions

N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2,3-Dihydro-1H-inden-1-one: Shares the dihydroindenyl core and is used in similar synthetic applications.

    Benzyloxy derivatives: Compounds with benzyloxy groups that exhibit similar reactivity and applications.

    Dimethoxybenzohydrazides: Compounds with the dimethoxybenzohydrazide core, used in medicinal chemistry.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

N'-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C26H26N2O5/c1-31-22-10-5-11-23(32-2)24(22)26(30)28-27-25(29)20-9-3-6-17(14-20)16-33-21-13-12-18-7-4-8-19(18)15-21/h3,5-6,9-15H,4,7-8,16H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

IBLBYMOMDRCDFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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